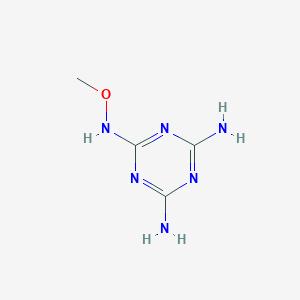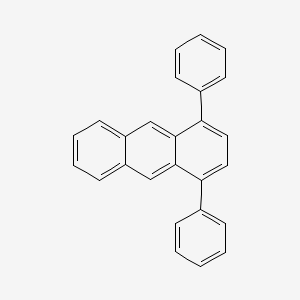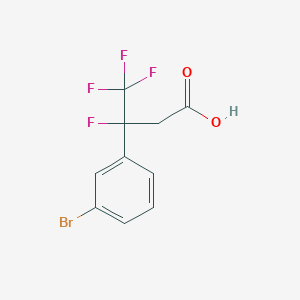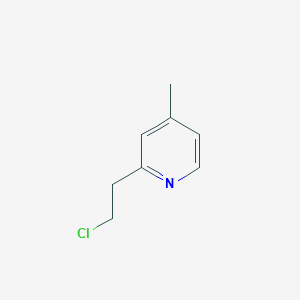
2-(2-Chloroethyl)-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroethyl)-4-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a chloroethyl group at the second position and a methyl group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-4-methylpyridine can be achieved through several methods. One common method involves the reaction of 4-methylpyridine with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloroethyl)-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo β-elimination to form 2-vinylpyridine.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium hydroxide or sodium ethoxide are used to promote the elimination reaction.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the methyl group.
Major Products Formed
Substitution Reactions: The major products include 2-(2-azidoethyl)-4-methylpyridine, 2-(2-thiocyanatoethyl)-4-methylpyridine, and 2-(2-aminoethyl)-4-methylpyridine.
Elimination Reactions: The major product is 2-vinylpyridine.
Oxidation Reactions: The major product is 2-(2-chloroethyl)-4-carboxypyridine.
Applications De Recherche Scientifique
2-(2-Chloroethyl)-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-(2-Chloroethyl)-4-methylpyridine involves its interaction with nucleophiles in biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chloroethyl)pyridine: Lacks the methyl group at the fourth position.
4-Methylpyridine: Lacks the chloroethyl group at the second position.
2-(2-Chloroethyl)-4-ethylpyridine: Has an ethyl group instead of a methyl group at the fourth position.
Uniqueness
2-(2-Chloroethyl)-4-methylpyridine is unique due to the presence of both the chloroethyl and methyl groups, which confer specific reactivity and properties. The combination of these functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C8H10ClN |
|---|---|
Poids moléculaire |
155.62 g/mol |
Nom IUPAC |
2-(2-chloroethyl)-4-methylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-7-3-5-10-8(6-7)2-4-9/h3,5-6H,2,4H2,1H3 |
Clé InChI |
OJXFDPDTMVCISW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



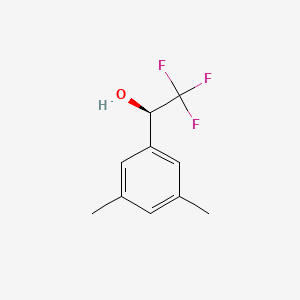
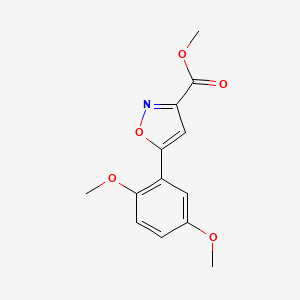
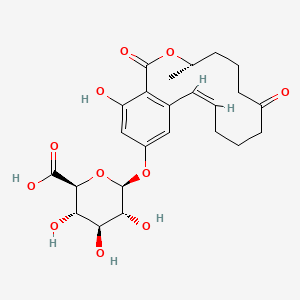
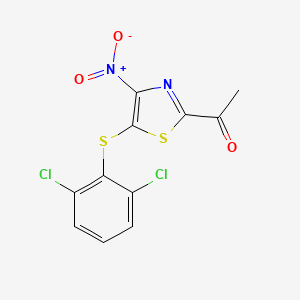
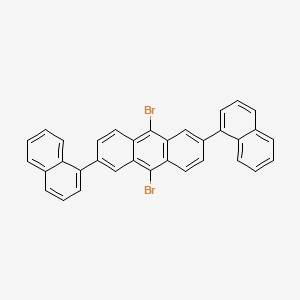
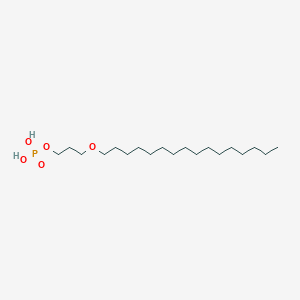
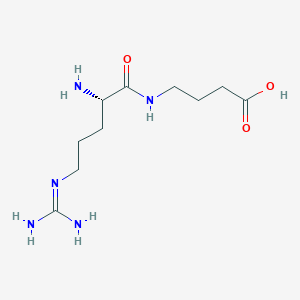
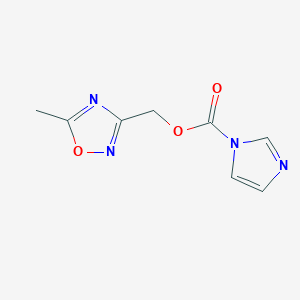
![4-Amino-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13124771.png)
![17-hydroxy-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.03,12.05,10.022,31.024,29]hentriaconta-1(19),2(15),3,5,7,9,11,13,20,22,24,26,28,30-tetradecaene 17-oxide](/img/structure/B13124776.png)
